molecular formula C11H10ClN3O2 B14909621 Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate

Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B14909621
M. Wt: 251.67 g/mol
InChI Key: KHDIBRAGYHWNJK-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 2-chloro-6-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst to form ethyl 2-chloro-6-nitrobenzoate. This intermediate is then subjected to reduction conditions to convert the nitro group to an amino group, forming ethyl 2-chloro-6-aminobenzoate. The final step involves the cyclization of the amino group with a triazole precursor under acidic or basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

    Cyclization Reactions: Acidic or basic catalysts are employed, often under reflux conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as ethyl 2-amino-6-(4H-1,2,4-triazol-4-yl)benzoate or ethyl 2-thio-6-(4H-1,2,4-triazol-4-yl)benzoate can be formed.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Cyclization Products: Fused triazole-benzene ring systems.

Scientific Research Applications

Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. The compound may also interfere with cellular pathways, leading to apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate can be compared with other triazole derivatives such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal with enhanced activity and broader spectrum.

    Ritonavir: An antiretroviral drug containing a triazole moiety.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ester group provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

ethyl 2-chloro-6-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-8(12)4-3-5-9(10)15-6-13-14-7-15/h3-7H,2H2,1H3

InChI Key

KHDIBRAGYHWNJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)N2C=NN=C2

Origin of Product

United States

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